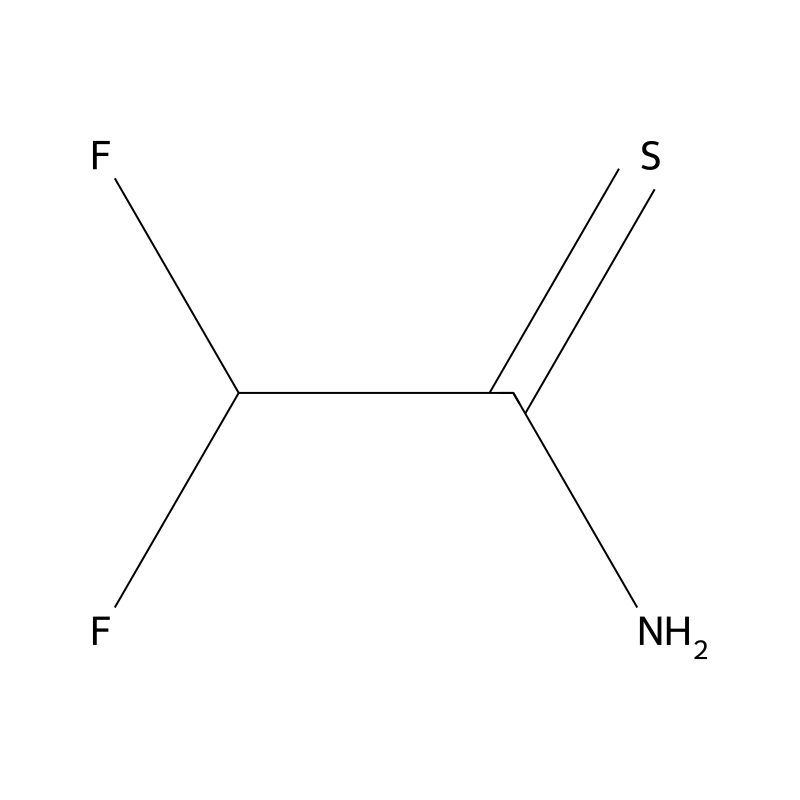

2,2-Difluorothioacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2-Difluorothioacetamide is an organic compound with the molecular formula . It features a thioamide functional group, where a sulfur atom is bonded to a carbonyl carbon, and two fluorine atoms are attached to the carbon adjacent to the carbonyl. This compound is notable for its potential applications in various fields, including medicinal chemistry and agrochemicals.

The chemical behavior of 2,2-Difluorothioacetamide can be explored through several types of reactions:

- Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions, leading to derivatives with varying biological and chemical properties.

- Hydrolysis: 2,2-Difluorothioacetamide may undergo hydrolysis in the presence of water, resulting in the formation of thiol compounds and amines.

- Condensation Reactions: The compound can participate in condensation reactions with various aldehydes or ketones, forming thiazolidinones or related structures.

- Reduction Reactions: Under reducing conditions, 2,2-Difluorothioacetamide can be transformed into corresponding amines or thiols.

Research into the biological activity of 2,2-Difluorothioacetamide indicates it may exhibit antimicrobial and antifungal properties. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further exploration in drug development. Studies have shown that compounds with similar thioamide functionalities often demonstrate significant biological activities due to their ability to form hydrogen bonds and interact with enzymes.

Synthesis of 2,2-Difluorothioacetamide can be achieved through several methods:

- From Thioacetic Acid: Reaction of thioacetic acid with fluorinated amines can yield 2,2-Difluorothioacetamide.

- Fluorination of Thioacetamide: The direct fluorination of thioacetamide using fluorinating agents such as sulfur tetrafluoride can produce the desired compound.

- Nucleophilic Substitution: Starting from a suitable precursor like 2,2-difluoroacetyl chloride, nucleophilic attack by thioamide can yield 2,2-Difluorothioacetamide.

Due to its unique properties, 2,2-Difluorothioacetamide has potential applications in:

- Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.

- Agriculture: As a possible agrochemical for pest control due to its antifungal properties.

- Material Science: In the development of novel materials with specific chemical resistance or reactivity.

Interaction studies involving 2,2-Difluorothioacetamide focus on its binding affinity with various biological macromolecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, docking studies may reveal how this compound interacts with enzyme active sites or receptor binding domains.

Several compounds share structural similarities with 2,2-Difluorothioacetamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Thioacetamide | Basic thioamide structure without fluorine | |

| 1,1-Difluoroethanethiol | Contains thiol instead of amide functionality | |

| N,N-Dimethylthioacetamide | Dimethyl substitution at nitrogen |

Uniqueness of 2,2-Difluorothioacetamide

The presence of two fluorine atoms adjacent to the thioamide group distinguishes 2,2-Difluorothioacetamide from other similar compounds. This modification significantly influences its chemical reactivity and biological activity by enhancing lipophilicity and altering electronic properties.